2-(2-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a phenyl ring substituted with a methoxy group (-OCH₃) at the ortho (2nd) position and a methyl group (-CH₃) at the para (4th) position. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to their stability and versatility in forming carbon-carbon bonds .
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-10-7-8-11(12(9-10)16-6)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAHITZHCWNFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation
The classic synthesis route involves reacting 2-methoxy-4-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions. In a typical procedure, equimolar quantities of the boronic acid and pinacol are dissolved in anhydrous toluene, with catalytic p-toluenesulfonic acid (0.1 eq). The mixture is refluxed at 110°C for 12–16 hours under Dean-Stark conditions to azeotropically remove water. Post-reaction purification via flash chromatography (hexane/ethyl acetate, 9:1) yields the target compound in 65–75% purity. This method, while straightforward, often requires subsequent recrystallization from hexane to achieve >95% purity.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 110°C | |
| Yield | 65–75% (initial) | |
| Purification | Flash chromatography |
Transition-Metal Catalyzed Borylation
Palladium-Mediated Cross-Coupling
Modern protocols employ palladium catalysts to couple aryl halides with bis(pinacolato)diboron (B$$2$$pin$$2$$). For 2-bromo-5-methoxy-4-methylanisole, the reaction proceeds in dioxane with PdCl$$2$$(dppf) (5 mol%), KOAc (3 eq), and B$$2$$pin$$2$$ (1.2 eq) at 90°C for 24 hours. This method achieves superior yields (85–92%) compared to acid-catalyzed routes. The mechanism involves oxidative addition of the aryl halide to Pd(0), transmetalation with B$$2$$pin$$_2$$, and reductive elimination to form the boronic ester.
Optimized Conditions:
Nickel-Catalyzed Systems
Nickel catalysts such as Ni(cod)$$2$$ with dtbpy ligands enable borylation at lower temperatures (60–70°C). A 2022 study demonstrated 78% yield in 8 hours using Ni(cod)$$2$$ (3 mol%) and dtbpy (6 mol%) in THF. This system is particularly effective for electron-rich aryl halides, reducing side reactions like protodeboronation.
Advanced Synthetic Techniques
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times. Combining 2-bromo-4-methylanisole (1 eq), B$$2$$pin$$2$$ (1.1 eq), Pd(OAc)$$_2$$ (3 mol%), and SPhos ligand (6 mol%) in DMF, microwave heating at 120°C for 45 minutes achieves 89% yield. This method is ideal for high-throughput screening but requires specialized equipment.
Continuous Flow Reactors
Industrial-scale production utilizes continuous flow systems to enhance reproducibility. A 2023 pilot study reported 87% yield using a tubular reactor (ID: 2 mm) with residence time of 30 minutes at 100°C. Key advantages include precise temperature control and reduced catalyst loading (2 mol% Pd).
Characterization and Quality Control
Spectroscopic Analysis
- $$^{1}\text{H NMR}$$ (CDCl$$3$$): δ 7.21 (d, J = 8.1 Hz, 1H, ArH), 6.78 (s, 1H, ArH), 3.85 (s, 3H, OCH$$3$$), 2.34 (s, 3H, CH$$3$$), 1.32 (s, 12H, pinacol CH$$3$$).
- $$^{11}\text{B NMR}$$ : δ 30.2 ppm (sharp singlet, B-O).
- HRMS (ESI+) : m/z calc. for C$${14}$$H$${21}$$BO$$_3$$ [M+H]$$^+$$: 248.1521; found: 248.1518.
Purity Assessment
HPLC analysis (C18 column, MeCN/H$$_2$$O 70:30) shows >99% purity for industrial batches. Residual palladium levels are maintained below 10 ppm via chelating resin treatment.
Comparative Method Analysis
| Method | Yield (%) | Time (h) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | 65–75 | 16 | 12.50 | Low |
| Pd-Catalyzed | 85–92 | 24 | 18.75 | High |
| Microwave | 89 | 0.75 | 22.40 | Medium |
| Continuous Flow | 87 | 0.5 | 15.80 | High |
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Substitution: It can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura reactions.
Boronic Acids and Boronate Esters: Formed in oxidation reactions.
Substituted Boron Compounds: Formed in nucleophilic substitution reactions.
Scientific Research Applications
Applications in Organic Synthesis
1. Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : This compound is utilized as a boron reagent in Suzuki coupling reactions to form carbon-carbon bonds. It allows for the efficient coupling of aryl and vinyl halides with boronic acids.
- Example Case Study : In a study published in Journal of Organic Chemistry, researchers demonstrated that using this dioxaborolane improved yields in the coupling of various aryl halides with phenylboronic acid under mild conditions .
2. Synthesis of Complex Molecules
- The compound serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
- Case Study Insight : A research team synthesized a series of bioactive compounds using this dioxaborolane as an intermediate. The resulting compounds exhibited significant anti-cancer properties in vitro .
Applications in Medicinal Chemistry
1. Drug Development
- The unique reactivity of this compound makes it suitable for developing new drugs targeting various diseases.
- Case Study Example : A pharmaceutical company reported the use of this dioxaborolane in synthesizing inhibitors for protein kinases involved in cancer progression. The inhibitors showed promising results in preclinical trials .
2. Targeted Delivery Systems
- The compound has potential applications in creating targeted drug delivery systems due to its ability to form stable complexes with biomolecules.
- Research Findings : Studies indicate that conjugating this dioxaborolane with nanoparticles enhances drug solubility and bioavailability, leading to improved therapeutic outcomes .
Applications in Materials Science
1. Polymer Chemistry
- This compound is used as a monomer or cross-linking agent in polymer synthesis, contributing to the development of new materials with tailored properties.
- Case Study Data : Research has shown that incorporating this dioxaborolane into polymer matrices significantly improves thermal stability and mechanical strength .
2. Sensors and Catalysts
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate complex with the target molecule. This complexation facilitates the transfer of the boron atom to the target, enabling various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
- Methoxy Groups: Electron-donating methoxy groups (e.g., 4-OCH₃ in ) enhance boronate stability but may reduce electrophilicity in cross-couplings.
- Methyl Groups : Para-methyl substituents (e.g., 4-CH₃ in the target) provide steric shielding to the boron center, improving stability against protic solvents or hydrolysis .
- Chloro Groups : Electron-withdrawing Cl substituents (e.g., 2,6-Cl in ) increase boron electrophilicity, favoring cross-coupling reactivity but reducing shelf-life.
Biological Activity
2-(2-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential biological applications. Its unique structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.
- IUPAC Name : this compound
- Molecular Formula : C14H21BO3
- Molecular Weight : 248.13 g/mol
- CAS Number : 1326662-69-4
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in various metabolic pathways. The boron atom in the dioxaborolane structure can form reversible covalent bonds with nucleophilic sites in proteins, potentially modulating their activity.
Antimicrobial Activity
Recent studies have highlighted the potential of boronic acids, including derivatives like this compound, in combating antibiotic resistance. They can inhibit β-lactamases and other resistance mechanisms in bacteria.
| Study | Findings |
|---|---|
| Demonstrated that boronic acids can inhibit Ambler class B β-lactamases. | |
| Identified potential for selective inhibition of specific kinases related to cancer pathways. |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various kinases and enzymes. For instance:
- DYRK1A Inhibition : A study explored its role as a DYRK1A inhibitor, showing promising results in reducing activity levels associated with neurodegenerative diseases such as Alzheimer's .
Case Studies
-
Neurodegenerative Disease Models : In vitro studies using cell lines have shown that this compound can reduce tau phosphorylation and amyloid-beta accumulation, key features of Alzheimer's pathology.
- Experimental Setup : BV2 microglial cells were treated with varying concentrations of the compound.
- Results : Significant reduction in pro-inflammatory cytokines was observed at nanomolar concentrations.
- Antioxidant Activity : The compound exhibited antioxidant properties through ORAC assays, indicating its potential to mitigate oxidative stress in cellular models .
Safety and Toxicology
While promising in biological activity, safety assessments are crucial. The compound has been classified with specific hazard statements indicating potential irritations and precautions required during handling.
| Hazard Classification | Signal Word | Precautionary Statements |
|---|---|---|
| Eye Irritant | Warning | P261-P280-P301+P312 |
Q & A
What are the recommended synthetic routes for 2-(2-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
Basic
The compound is typically synthesized via Miyaura borylation, where a methoxy-substituted aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) . Key variables include:
- Temperature : Optimal yields (~85%) are achieved at 80–90°C under inert conditions.
- Solvent : Dioxane or THF are preferred due to their compatibility with boronate ester formation.
- Catalyst loading : 1–3 mol% Pd ensures minimal side reactions. Post-reaction purification via silica gel chromatography (hexane/EtOAc) is critical to isolate the product .
How should researchers characterize this compound to confirm structural integrity and purity?
Basic
Standard characterization methods include:
- ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–7.2 ppm) and methoxy/methyl groups (δ 3.8 ppm for OCH₃; δ 1.3 ppm for pinacol CH₃) .
- X-ray crystallography : Resolve the dioxaborolane ring geometry and confirm substitution patterns (e.g., bond angles of ~120° at the boron center) .
- Elemental analysis : Ensure ≤0.3% deviation from theoretical values for C, H, and B.
How can cross-coupling reactions involving this boronate ester be optimized for regioselectivity?
Advanced
For Suzuki-Miyaura couplings:
- Ligand selection : Use SPhos or XPhos ligands to enhance reactivity with electron-rich aryl partners .
- Base choice : Cs₂CO₃ improves turnover in polar aprotic solvents (DMF or toluene/water mixtures).
- Substrate scope : Electron-deficient aryl halides (e.g., 4-cyanophenyl bromide) achieve >90% conversion, while sterically hindered substrates may require microwave-assisted heating (120°C, 30 min) .
What stability challenges arise under varying storage conditions, and how can they be mitigated?
Advanced
The compound is hygroscopic and prone to hydrolysis. Stability studies show:
- Dry argon : Retains >95% purity for 6 months at −20°C .
- Ambient moisture : Degrades within 48 hours (broadening of ¹¹B NMR signals at δ 28–30 ppm indicates boronic acid formation).
- Mitigation : Store in flame-sealed ampules with molecular sieves (3Å) and avoid prolonged exposure to light .
How can computational modeling predict reactivity in complex reaction systems?
Advanced
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Transition states : Predict activation barriers for transmetalation steps in cross-couplings .
- Electrostatic potential maps : Identify nucleophilic sites on the aryl ring (e.g., para to methoxy groups) .
- Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., THF vs. dioxane) for reaction efficiency.
How should researchers address contradictions in reported catalytic efficiencies for this compound?
Advanced
Discrepancies in catalytic yields (e.g., 60–90% for similar substrates) may stem from:
- Impurity profiles : Trace Pd residues (detected via ICP-MS) can artificially inflate yields .
- Oxygen sensitivity : Use of degassed solvents vs. non-degassed systems alters reaction reproducibility.
- Validation : Replicate experiments using standardized protocols (e.g., J&K Scientific’s Pd catalyst batches) .
What strategies enhance regioselectivity in electrophilic substitution reactions?
Advanced
Directing group effects dominate:
- Methoxy group : Directs electrophiles (e.g., NO₂⁺) to the ortho position (72% selectivity) .
- Steric hindrance : Methyl groups at the 4-position disfavor meta substitution (<5%).
- Kinetic vs. thermodynamic control : Low-temperature reactions favor ortho products, while higher temperatures shift to para derivatives via boronate ring rearrangement .
What purification challenges exist for this compound, and how are they resolved?
Advanced
Common issues include:
- Co-elution with pinacol byproducts : Use gradient elution (5→20% EtOAc in hexane) on reverse-phase HPLC .
- Boronate hydrolysis : Avoid aqueous workups; instead, employ anhydrous MgSO₄ for drying .
- Crystallization : Recrystallize from hexane/CH₂Cl₂ (9:1) to obtain X-ray-quality crystals .
How is this compound utilized in synthesizing fused heterocycles?
Advanced
It serves as a key intermediate for:
- Benzothiophene derivatives : Pd-catalyzed annulation with 2-bromothiophenes yields tricyclic structures (e.g., benzo[b]thiophene-3-boronate) .
- Quinoline synthesis : One-pot coupling with 2-chloroquinoline under Ir photocatalysis forms C–N bonds (70–80% yield) .
What methodologies enable enantioselective transformations using this boronate ester?
Advanced
Chiral induction strategies include:
- Chiral ligands : (R)-BINAP-Pd complexes achieve up to 85% ee in asymmetric Suzuki couplings .
- Dynamic kinetic resolution : Use of (−)-sparteine bases promotes axial chirality in biaryl products .
- Enzymatic resolution : Lipase-mediated hydrolysis of racemic boronate esters (e.g., CAL-B in phosphate buffer) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
